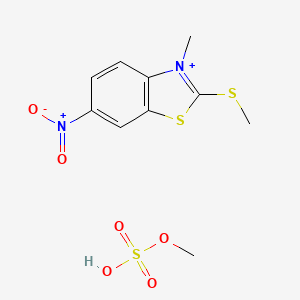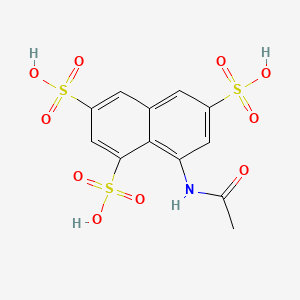
1,3,6-Naphthalenetrisulfonic acid, 8-(acetylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Naphthalenetrisulfonic acid, 8-(acetylamino)-: is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of three sulfonic acid groups attached to a naphthalene ring, along with an acetylamino group at the 8th position. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 8-(acetylamino)- typically involves the sulfonation of naphthalene followed by nitration and reduction steps. The general synthetic route can be summarized as follows:
Sulfonation: Naphthalene is sulfonated using sulfuric acid monohydrate under controlled temperature conditions between 80 and 145°C.
Nitration: The sulfonated naphthalene is then nitrated to introduce a nitro group at the desired position.
Acetylation: The amino group is acetylated using acetic anhydride to yield the final product, 1,3,6-Naphthalenetrisulfonic acid, 8-(acetylamino)-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,6-Naphthalenetrisulfonic acid, 8-(acetylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Reduction: Reduction of the sulfonic acid groups can lead to the formation of naphthalene derivatives with fewer sulfonic acid groups.
Substitution: The acetylamino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of naphthalene derivatives with fewer sulfonic acid groups.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,6-Naphthalenetrisulfonic acid, 8-(acetylamino)- has a wide range of applications in scientific research, including:
Biology: Utilized in various biochemical assays and as a fluorescent dye for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Employed in the production of dyes and pigments, as well as in the stabilization of diazo compounds.
Wirkmechanismus
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 8-(acetylamino)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups allow it to interact with various biological molecules, while the acetylamino group can form hydrogen bonds and other interactions. These interactions enable the compound to act as a chromophore, dopant, or fluorescent dye, depending on the application .
Vergleich Mit ähnlichen Verbindungen
1,3,6-Naphthalenetrisulfonic acid, sodium salt: Similar structure but lacks the acetylamino group.
8-Cyano-naphthalene-1-sulfonic acid, sodium salt: Contains a cyano group instead of an acetylamino group.
1,3,5-Naphthalenetrisulfonic acid: Similar sulfonic acid groups but different substitution pattern.
Uniqueness: 1,3,6-Naphthalenetrisulfonic acid, 8-(acetylamino)- is unique due to the presence of the acetylamino group at the 8th position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular reactivity and interactions are required.
Eigenschaften
CAS-Nummer |
88963-71-7 |
|---|---|
Molekularformel |
C12H11NO10S3 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
8-acetamidonaphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C12H11NO10S3/c1-6(14)13-10-4-8(24(15,16)17)2-7-3-9(25(18,19)20)5-11(12(7)10)26(21,22)23/h2-5H,1H3,(H,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23) |
InChI-Schlüssel |
HUJYUXTZJPLIQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C=C2S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


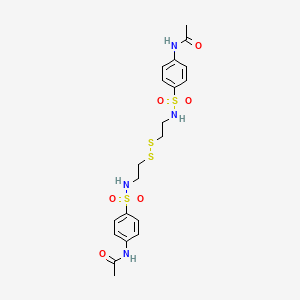
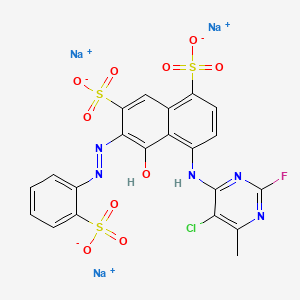


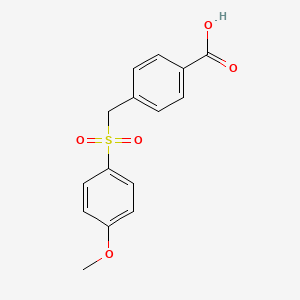
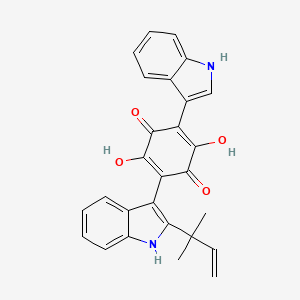
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)
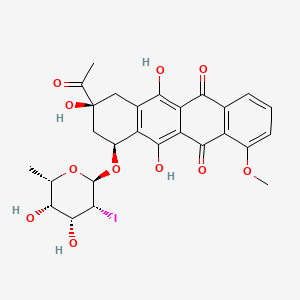
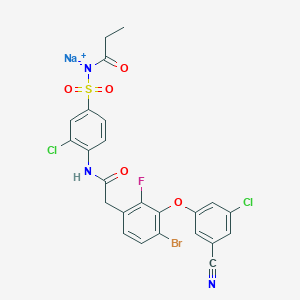
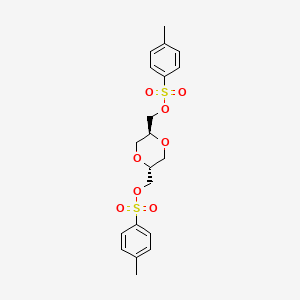
![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)

